
QX-314 Chloride: An In-depth Technical Guide
for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: QX-314 chloride

Cat. No.: B005542 Get Quote

Prepared for: Researchers, scientists, and drug development professionals

Abstract
QX-314 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine. Due to

its permanent positive charge, it is membrane-impermeable and, therefore, largely inactive

when applied extracellularly to voltage-gated sodium channels. However, its unique

mechanism of action, which allows for selective entry into specific neuronal populations

through large-pore ion channels such as Transient Receptor Potential Vanilloid 1 (TRPV1) and

Transient Receptor Potential Ankyrin 1 (TRPA1), has made it an invaluable tool in

neuropharmacology research. Once inside the cell, QX-314 effectively blocks voltage-gated

sodium channels from the intracellular side, leading to a potent and long-lasting inhibition of

neuronal excitability. This targeted action allows for the selective silencing of nociceptive

neurons without affecting motor or other sensory modalities, offering a powerful approach for

studying pain pathways and developing novel analgesic strategies. This guide provides a

comprehensive overview of the chemical properties, mechanism of action, and key

experimental applications of QX-314 chloride.

Chemical and Physical Properties
QX-314 chloride, also known as N-Ethyllidocaine chloride, is a synthetic compound with well-

defined chemical and physical characteristics.[1][2] These properties are crucial for its

handling, storage, and application in experimental settings.
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Property Value Reference

Chemical Name

N-(2,6-

Dimethylphenylcarbamoylmeth

yl)triethylammonium chloride

[3][4]

Synonyms
QX 314 chloride, N-

Ethyllidocaine chloride
[5][6]

Molecular Formula C₁₆H₂₇ClN₂O [1][5][7][8]

Molecular Weight 298.85 g/mol [4][7][8]

CAS Number 5369-03-9 [1][5][7][8]

Purity ≥98% [3][7]

Appearance White solid [4]

Solubility
Soluble in water (up to 100

mM)
[7]

Storage

Store at room temperature

under desiccating conditions.

The product can be stored for

up to 12 months.

[1][2][7]

Mechanism of Action: A Targeted Intracellular
Blockade
The primary mechanism of action of QX-314 chloride involves the intracellular blockade of

voltage-gated sodium channels (NaVs).[9][10] Unlike its parent compound, lidocaine, the

permanent positive charge of QX-314 prevents it from readily crossing the neuronal cell

membrane.[11][12] This property is central to its utility as a selective neuronal inhibitor.

Entry into Neurons via Large-Pore Ion Channels
The key to QX-314's activity lies in its ability to enter neurons through the pores of certain ion

channels, most notably TRPV1 and TRPA1.[11][13] These channels are predominantly

expressed in nociceptive (pain-sensing) neurons. When activated by their respective agonists
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(e.g., capsaicin for TRPV1, mustard oil or cinnamaldehyde for TRPA1), the pores of these

channels open to a sufficient diameter to allow the passage of QX-314 into the cytoplasm.[11]

[13] Interestingly, some local anesthetics, including lidocaine and bupivacaine, can also act as

agonists for TRPV1 and TRPA1 channels, facilitating the entry of co-administered QX-314.
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Signaling pathway of QX-314 chloride's mechanism of action.

Intracellular Blockade of Voltage-Gated Sodium
Channels
Once inside the neuron, QX-314 binds to a site on the intracellular side of voltage-gated

sodium channels, similar to the binding site of conventional local anesthetics.[10] This binding

stabilizes the inactivated state of the sodium channel, preventing the influx of sodium ions that

is necessary for the generation and propagation of action potentials.[12] This leads to a potent

and long-lasting inhibition of neuronal excitability. The block is use-dependent, meaning it is

more pronounced in neurons that are firing at higher frequencies.

Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and properties of

QX-314 chloride.

Table 1: In Vitro Efficacy
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Parameter Value Cell Type/Condition Reference

Estimated IC₅₀

(Intracellular)
~57 µM

Naᵥ1.7 and Naᵥ1.1

channels
[5]

IC₅₀ (Extracellular) 2.0 ± 0.3 mM
HEK293 cells

expressing Naᵥ1.7
[2]

Effective Intracellular

Concentration
1 mM

Rat CA1 pyramidal

neurons (for action

potential block)

Effective Intracellular

Concentration
5 mM

Rat hippocampal

neurons (for blocking

specific currents)

[13]

Effective Intracellular

Concentration
10 µM

GH₃ cells (progressive

decline in INa

amplitude)

[5]

Effective Intracellular

Concentration
20 mM

Rat hippocampal

slices (for blocking

Na⁺ conductances)

Note: The intracellular IC₅₀ is estimated based on a study comparing QX-314 to a novel

compound, BW-031, which had an IC₅₀ of 9.5 µM and was ~6-fold more potent than QX-314.[5]

Table 2: In Vivo Efficacy and Properties
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Parameter Value
Animal
Model/Assay

Reference

EC₅₀ (IVRA) 0.15 ± 0.02%
Rat tail intravenous

regional anesthesia
[10]

Effective

Concentration

(Sensory Block)

10, 30, and 70 mM

Guinea pig

intradermal wheal

assay, mouse tail-flick

test

Effective

Concentration (Motor

Block)

10, 30, and 70 mM
Mouse sciatic nerve

blockade model

Duration of Sensory

Block (70 mM QX-

314)

540 ± 134 min Mouse tail-flick test

Duration of Motor

Block (70 mM QX-

314)

282 ± 113 min
Mouse sciatic nerve

blockade model

Duration of

Nociceptive Block

(0.2% QX-314 + 1%

Lidocaine)

~1.5 hours
Rat subcutaneous

injection
[6]

Duration of

Nociceptive Block

(0.2% QX-314 + 2%

Lidocaine)

~9 hours
Rat perisciatic nerve

injection
[6]

Experimental Protocols
The following sections provide detailed methodologies for key experiments involving QX-314
chloride.
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In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Recording
This protocol describes the intracellular application of QX-314 chloride to a single neuron

using the whole-cell patch-clamp technique to study its effects on ion channels and neuronal

excitability.

4.1.1. Preparation of Intracellular Solution with QX-314 Chloride

Prepare a potassium-based or cesium-based intracellular solution appropriate for the target

neurons and the specific ion channels under investigation. A common potassium-based

solution contains (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3

Na-GTP.

Adjust the pH of the solution to 7.2-7.4 using KOH.

Measure and adjust the osmolarity to be slightly lower (10-20 mOsm) than the extracellular

solution.

Dissolve QX-314 chloride directly into the intracellular solution to the desired final

concentration (typically ranging from 1 to 10 mM).

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Aliquot the solution and store at -20°C. Thaw and keep on ice on the day of the experiment.

4.1.2. Whole-Cell Patch-Clamp Recording Procedure

Prepare acute brain slices or cultured neurons according to standard laboratory procedures.

Transfer the preparation to the recording chamber of an upright or inverted microscope

equipped with differential interference contrast (DIC) optics and a perfusion system.

Continuously perfuse the preparation with oxygenated artificial cerebrospinal fluid (aCSF) at

a constant flow rate.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled

with the intracellular solution.

Back-fill the patch pipette with the QX-314-containing intracellular solution.

Under visual guidance, approach a target neuron with the patch pipette while applying

positive pressure.

Upon contacting the cell membrane, release the positive pressure to form a high-resistance

(GΩ) seal.

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

This allows the QX-314 in the pipette to diffuse into the cell.

Monitor the blockade of voltage-gated sodium channels by observing the diminishment or

complete abolition of action potentials in current-clamp mode or sodium currents in voltage-

clamp mode. The onset of the block is typically progressive over several minutes as the QX-

314 equilibrates within the cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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